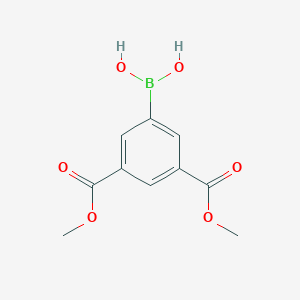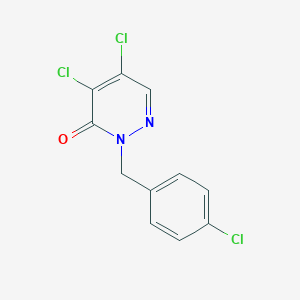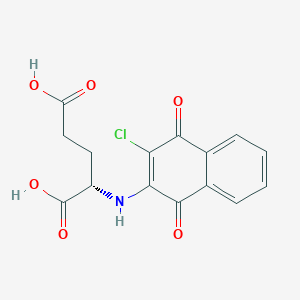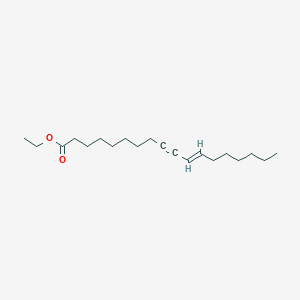
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one, also known as DIBAL-H, is a commonly used reducing agent in organic chemistry. It is a white solid that is highly reactive and has a strong reducing power. DIBAL-H is widely used in the synthesis of various organic compounds due to its unique properties.
Mécanisme D'action
The mechanism of action of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one involves the transfer of a hydride ion (H-) to the carbonyl group of the substrate. The hydride ion reduces the carbonyl group to an alcohol, while this compound is oxidized to its corresponding aldehyde. The reaction is highly selective and can be used to reduce specific carbonyl groups in complex molecules.
Biochemical and Physiological Effects:
This compound is not used in biochemical or physiological studies because it is a highly reactive and toxic compound. It can cause severe burns if it comes into contact with skin or eyes and can cause respiratory problems if inhaled. Therefore, it is strictly used in laboratory experiments and not for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one has several advantages in laboratory experiments, including its high reducing power and selectivity. It can reduce carbonyl groups to alcohols without affecting other functional groups in the molecule. However, this compound is highly reactive and must be handled with extreme care. It must be stored in a dry and cool place to prevent explosions.
Orientations Futures
There are several future directions for the use of (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one in scientific research. One potential application is in the synthesis of new drugs and pharmaceuticals. This compound can be used to reduce specific carbonyl groups in complex molecules, which can lead to the development of new drugs with improved efficacy and fewer side effects. Another potential application is in the synthesis of chiral compounds, which are important in the development of new materials and technologies.
In conclusion, this compound is a highly reactive and powerful reducing agent that is widely used in organic chemistry. It has several advantages in laboratory experiments, including its high reducing power and selectivity. However, it is also highly toxic and must be handled with extreme care. There are several future directions for the use of this compound in scientific research, including the synthesis of new drugs and pharmaceuticals and the development of new materials and technologies.
Méthodes De Synthèse
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one can be synthesized by reacting lithium aluminum hydride (LiAlH4) with di-tert-butyl azodicarboxylate (DTBAD) in anhydrous ether. The reaction produces this compound and lithium tert-butoxide (LiOtBu) as a byproduct. The reaction is highly exothermic and must be carried out under strict conditions to prevent explosions.
Applications De Recherche Scientifique
(4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one is used in many scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and natural products. It is also used in the reduction of carbonyl compounds, such as ketones and aldehydes, to their corresponding alcohols. This compound is also used in the synthesis of chiral compounds, which are important in the development of new drugs.
Propriétés
IUPAC Name |
(4S)-4-tert-butyl-5,5-diphenyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-18(2,3)16-19(22-17(21)20-16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,20,21)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOGUGAMXCIAOQ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584264 |
Source


|
| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191090-36-5 |
Source


|
| Record name | (4S)-4-tert-Butyl-5,5-diphenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
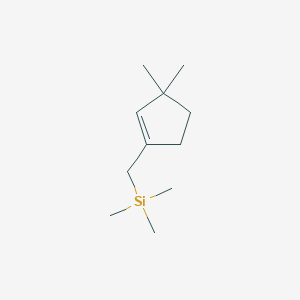
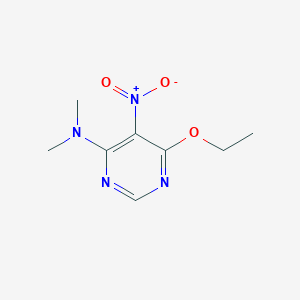
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
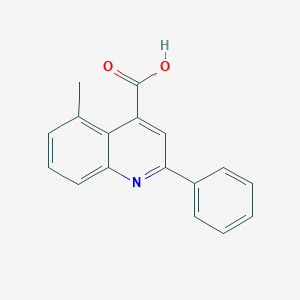
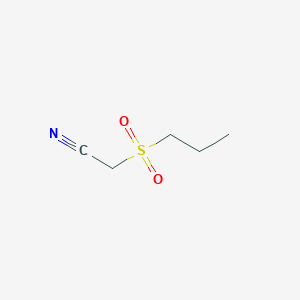


![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
